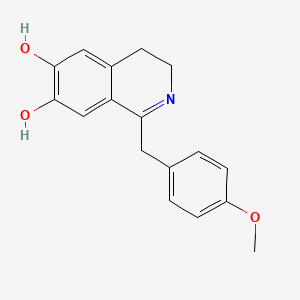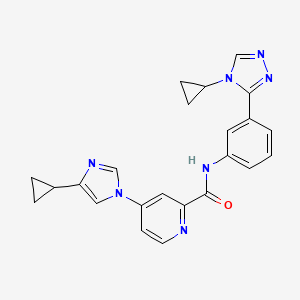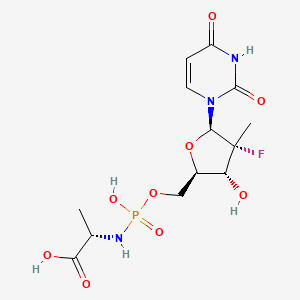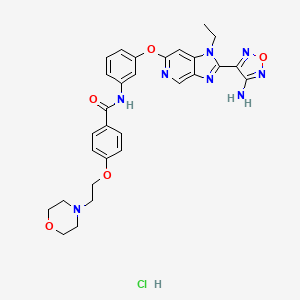
GSK269962 塩酸塩
概要
説明
GSK269962A 塩酸塩は、Rho関連タンパク質キナーゼ(ROCK)の選択的阻害剤であり、特にROCK1とROCK2を高い効力で標的としています。 収縮、運動性、増殖、およびアポトーシスなど、さまざまな細胞機能を調節する能力があるため、潜在的な治療用途について広く研究されています .
科学的研究の応用
Chemistry: Used as a tool compound to study the role of ROCK in various chemical processes.
Biology: Investigated for its effects on cell motility, proliferation, and apoptosis in various cell types.
Medicine: Explored as a potential therapeutic agent for conditions such as hypertension, cancer, and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ROCK pathways .
作用機序
GSK269962A 塩酸塩は、ROCK1とROCK2を選択的に阻害することにより効果を発揮します。この阻害は、ROCKシグナル伝達経路を混乱させ、細胞の収縮、運動性、および増殖の減少などのさまざまな下流効果をもたらします。 この化合物は、c-RafやERKなどのこれらのプロセスに関与する主要なタンパク質のリン酸化にも影響を与えます .
生化学分析
Biochemical Properties
GSK269962 hydrochloride is known for its high specificity and potency as a ROCK inhibitor. It exhibits an IC50 of 1.6 nM for ROCK1 and 4 nM for ROCK2 . The compound interacts with several enzymes and proteins, including RSK1, MSK1, AKT1, AKT2, AKT3, CDK2, and GSK3α, albeit with significantly lower affinity compared to ROCK1 and ROCK2 . These interactions suggest that GSK269962 hydrochloride can modulate various signaling pathways, contributing to its anti-inflammatory and vasodilatory effects.
Cellular Effects
GSK269962 hydrochloride has profound effects on various cell types and cellular processes. In smooth muscle cells, it completely inhibits the formation of actin stress fibers induced by angiotensin II . This inhibition is crucial for its vasodilatory effects. Additionally, GSK269962 hydrochloride reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages . These effects highlight the compound’s potential in treating inflammatory conditions and cardiovascular diseases.
Molecular Mechanism
At the molecular level, GSK269962 hydrochloride exerts its effects primarily through the inhibition of ROCK1 and ROCK2. By binding to the ATP-binding pocket of these kinases, it prevents their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts various cellular processes, including cytoskeletal organization, cell migration, and gene expression. The compound’s ability to modulate multiple signaling pathways underscores its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK269962 hydrochloride are both rapid and sustained. In vitro studies have shown that the compound induces vasorelaxation in preconstricted rat aorta with an IC50 of 35 nM . In vivo, GSK269962 hydrochloride demonstrates a dose-dependent reduction in blood pressure in spontaneously hypertensive rats, with the effects peaking approximately two hours post-administration . These findings indicate that GSK269962 hydrochloride is both stable and effective over time.
Dosage Effects in Animal Models
The effects of GSK269962 hydrochloride vary with dosage in animal models. In spontaneously hypertensive rats, oral administration of the compound at doses of 0.3, 1, and 3 mg/kg induces a dose-dependent reduction in blood pressure . Higher doses are associated with more pronounced effects, but also with potential adverse effects such as increased heart rate due to baroreflex activation . These observations are critical for determining the therapeutic window and safety profile of GSK269962 hydrochloride.
Metabolic Pathways
GSK269962 hydrochloride is involved in several metabolic pathways, primarily through its interaction with ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including contraction, motility, and proliferation . By inhibiting these kinases, GSK269962 hydrochloride can modulate metabolic flux and alter metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, GSK269962 hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is crucial for its efficacy, as it needs to reach sufficient concentrations at the site of action to exert its effects.
Subcellular Localization
GSK269962 hydrochloride is primarily localized in the cytoplasm, where it interacts with ROCK1 and ROCK2 . This subcellular localization is essential for its activity, as it allows the compound to effectively inhibit these kinases and modulate downstream signaling pathways. Additionally, post-translational modifications and targeting signals may influence the compound’s localization and function within specific cellular compartments.
準備方法
合成経路と反応条件
GSK269962A 塩酸塩の合成は、市販の出発物質から始まる複数のステップを伴います最終生成物は、塩酸塩として得られ、その溶解性と安定性を高めます .
工業生産方法
GSK269962A 塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、収率の高い反応、効率的な精製技術、および厳格な品質管理対策が含まれ、最終製品の純度と一貫性を確保します .
化学反応の分析
反応の種類
GSK269962A 塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために実行できます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成された主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成することがありますが、置換反応はさまざまな官能基を導入し、さまざまな誘導体の範囲を生み出すことができます .
科学研究の応用
化学: さまざまな化学プロセスにおけるROCKの役割を調べるためのツール化合物として使用されます。
生物学: さまざまな細胞タイプにおける細胞運動性、増殖、およびアポトーシスへの影響が調査されています。
医学: 高血圧、癌、および炎症性疾患などの病状に対する潜在的な治療薬として探求されています。
類似化合物との比較
類似化合物
Y-27632: 同様の用途を持つ別の選択的ROCK阻害剤ですが、効力と選択性のプロファイルが異なります。
ファスジル: 脳血管攣縮などの病状の治療に臨床的に使用されているROCK阻害剤。
GSK269962A 塩酸塩の独自性
GSK269962A 塩酸塩は、ROCK1とROCK2に対する高い効力と選択性により際立っており、ROCK関連経路を研究するための貴重なツールとなっています。
特性
IUPAC Name |
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVMFKKKLLDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



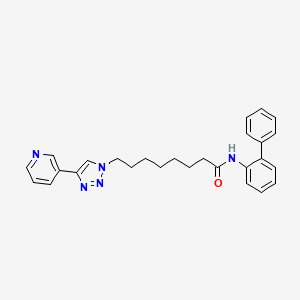
![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B607723.png)
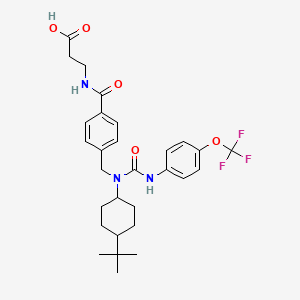

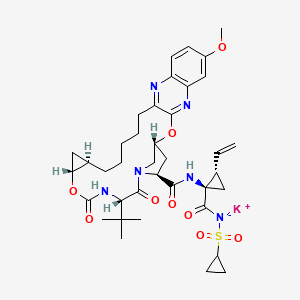
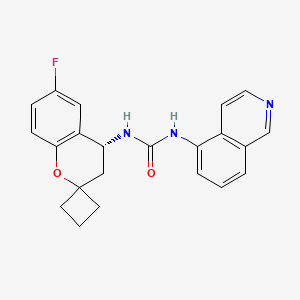
![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)
